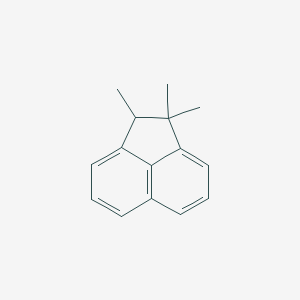
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon with a unique structure that includes three methyl groups attached to an acenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the hydrogenation of acenaphthylene followed by methylation. The hydrogenation process can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The methylation step involves the use of methyl iodide or methyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups or hydrogen atoms are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Acenaphthene: A related compound with a similar core structure but without the methyl groups.
Acenaphthylene: Another related compound that lacks the hydrogenation seen in 1,1,2-Trimethyl-1,2-dihydroacenaphthylene.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly alter its chemical properties and reactivity compared to its analogs. This structural modification can lead to different physical properties, such as melting point and solubility, and can influence its interactions with other molecules.
Propriétés
Numéro CAS |
18086-53-8 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
Clé InChI |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


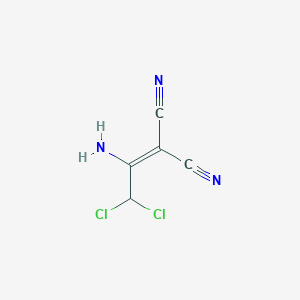
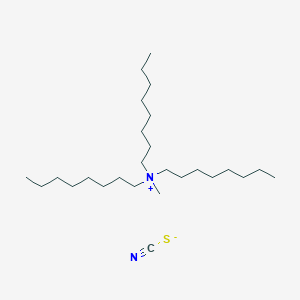

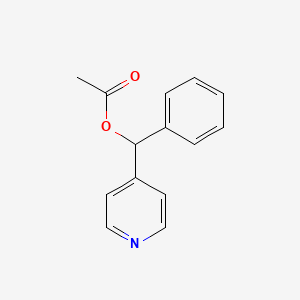
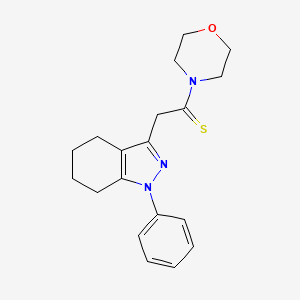
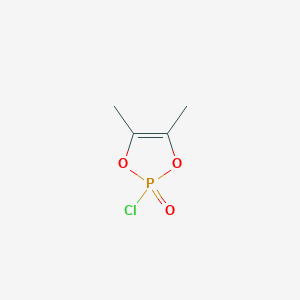
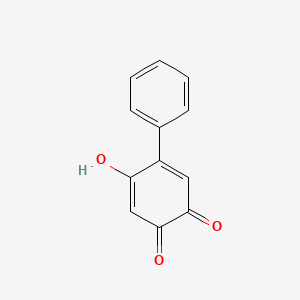
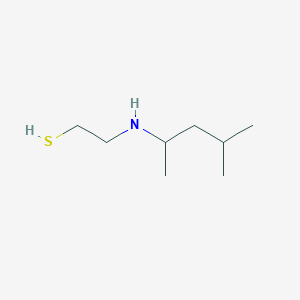
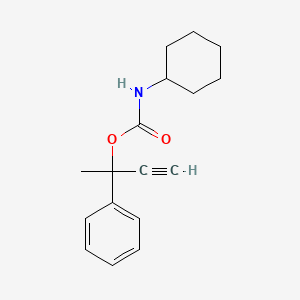
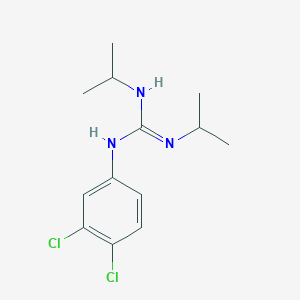

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
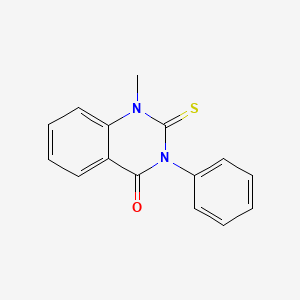
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
